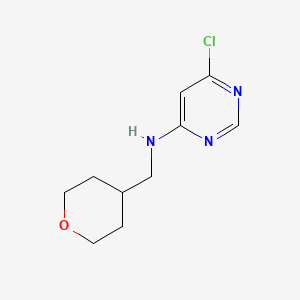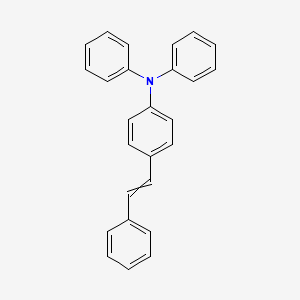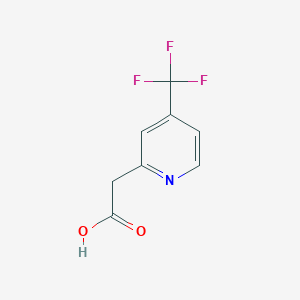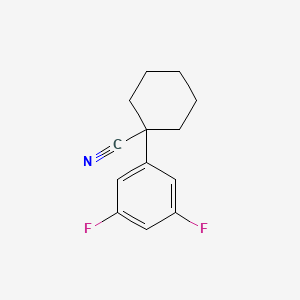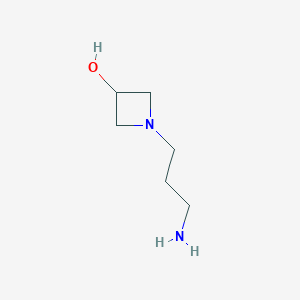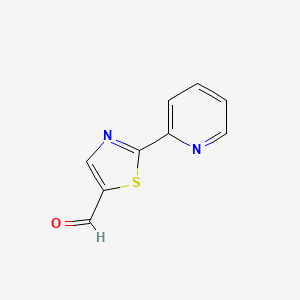
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
Pyridin-2-yl compounds are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . They often exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridin-2-yl compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Molecular Structure Analysis
The molecular structure of pyridin-2-yl compounds can be determined by techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis .Chemical Reactions Analysis
Pyridin-2-yl compounds can participate in a variety of chemical reactions. For example, they can be involved in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridin-2-yl compounds can be determined by techniques such as photoluminescence measurements .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
The compound “2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde” has been used to prepare libraries of novel heterocyclic compounds. These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6), indicating potential anti-fibrotic activity .
Directing Group for C–H Amination
This compound serves as a bidentate directing group useful for the functionalization of C-H bonds. It has been developed from PIP-amine and is known as the Shi Auxiliary, which is a powerful directing group for the hydroxylation of arenes through copper-mediated C-H activation .
Anti-fibrotic Activity Research
In the context of medical research, derivatives of this compound have shown promise in anti-fibrotic activity studies. This suggests potential applications in treating diseases characterized by fibrosis .
Antioxidant and Anti-inflammatory Research
The compound has been used as a starting material to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives with antioxidant and anti-inflammatory properties .
Crystallographic Studies
It has also been involved in crystallographic studies to understand its structure and properties better, which is crucial for designing drugs and other materials .
Synthetic Approach to N-(Pyridin-2-yl)imidates
A synthetic protocol involving this compound has been developed for creating N-(pyridin-2-yl)imidates, which are characterized by NMR and HRMS spectroscopies. These imidates have potential applications in various chemical synthesis processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-5-11-9(13-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTVZJDMWDWYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)


